molecular formula C11H11F3O2 B1390433 3-[2-Methyl-5-(trifluoromethyl)phenyl]propionic acid CAS No. 1017778-12-9

3-[2-Methyl-5-(trifluoromethyl)phenyl]propionic acid

Cat. No.: B1390433
CAS No.: 1017778-12-9
M. Wt: 232.2 g/mol
InChI Key: LEZUFWDQUJMBCA-UHFFFAOYSA-N
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Description

3-[2-Methyl-5-(trifluoromethyl)phenyl]propionic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propionic acid moiety

Biochemical Analysis

Biochemical Properties

3-[2-Methyl-5-(trifluoromethyl)phenyl]propionic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group is known to influence its reactivity and interaction with biomolecules. For instance, it can act as an inhibitor or activator of certain enzymes, depending on the context of the reaction . The interactions are often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can affect cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific enzymes, leading to their inhibition or activation . This binding is often facilitated by the trifluoromethyl group, which enhances the compound’s affinity for certain enzyme active sites. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient conditions, but its activity may decrease over time due to gradual degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function, as observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression . At high doses, it can cause toxic or adverse effects, including respiratory irritation, skin irritation, and eye irritation . These threshold effects highlight the importance of dosage optimization in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites . The compound’s trifluoromethyl group can influence its metabolic flux, leading to changes in metabolite levels within cells. These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its localization and accumulation, influencing its overall activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Methyl-5-(trifluoromethyl)phenyl]propionic acid typically involves the reaction of 3-trifluoromethylaniline with propionic acid . Another method includes the synthesis from 3-(trifluoromethyl)cinnamic acid . These reactions often require specific conditions such as the presence of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

3-[2-Methyl-5-(trifluoromethyl)phenyl]propionic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the carboxylic acid group to an alcohol.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols, and substitution reactions may yield a variety of substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-Methyl-5-(trifluoromethyl)phenyl]propionic acid is unique due to the specific positioning of the trifluoromethyl group and the propionic acid moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

3-[2-methyl-5-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-7-2-4-9(11(12,13)14)6-8(7)3-5-10(15)16/h2,4,6H,3,5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZUFWDQUJMBCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601233400
Record name 2-Methyl-5-(trifluoromethyl)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601233400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017778-12-9
Record name 2-Methyl-5-(trifluoromethyl)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017778-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-(trifluoromethyl)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601233400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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